Angiotensin I (1-9) Trifluoroacetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C58H79F3N16O15 |
|---|---|
Molecular Weight |
1297.3 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C56H78N16O13.C2HF3O2/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35;3-2(4,5)1(6)7/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62);(H,6,7)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-;/m0./s1 |
InChI Key |
HWRDHXIEXYCDLI-XEOHUDQASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Enzymatic Processing of Angiotensin I 1–9 Trifluoroacetate
Biosynthetic Pathways of Angiotensin I (1–9) Trifluoroacetate (B77799) from Angiotensin I
Angiotensin I (1–9) is generated from Angiotensin I through the cleavage of a single amino acid from the carboxyl terminus. portlandpress.com Several enzymes, known as carboxypeptidases, can catalyze this reaction.
Angiotensin-Converting Enzyme 2 (ACE2) is a key enzyme in the alternative or protective axis of the RAS. portlandpress.com It functions as a carboxypeptidase, removing the C-terminal leucine (B10760876) from Angiotensin I to produce Angiotensin I (1-9). ahajournals.org ACE2 is expressed in various tissues, including the heart, kidneys, and testes, with protein expression found predominantly in the endothelium of coronary and intrarenal vessels, as well as in renal tubular epithelium. ahajournals.org While ACE2 can generate Angiotensin I (1-9) from Angiotensin I, it has a much higher affinity for Angiotensin II, which it converts to Angiotensin (1-7). mdpi.com The generation of Angiotensin I (1-9) by ACE2 is considered a significant pathway, particularly in the local RAS of the heart and kidney. ahajournals.org
Carboxypeptidase A (CPA) has been identified as another enzyme capable of producing Angiotensin I (1-9) from Angiotensin I. portlandpress.comportlandpress.com Studies on murine heart tissue have revealed that while ACE2 is the primary enzyme for Angiotensin II metabolism, Carboxypeptidase A is a major contributor to the formation of Angiotensin I (1-9). nih.gov In these studies, the use of a Carboxypeptidase A inhibitor, benzylsuccinate, almost completely eliminated the formation of Angiotensin I (1-9) from Angiotensin I in cardiac membranes. nih.gov This suggests a distinct and significant role for Carboxypeptidase A in the biosynthesis of this peptide within specific tissues. nih.gov Gene transcripts for different forms of CPA, such as CPA1 and CPA2, have been found in various extrapancreatic tissues, indicating their potential role in the tissue-specific regulation of the RAS. nih.gov
Cathepsin A, also known as a deamidase, plays a substantial role in the generation of Angiotensin I (1-9) in human heart tissue. mdpi.comahajournals.org In studies using human atrial homogenate preparations, Cathepsin A was found to be responsible for 65% of the liberated Angiotensin I (1-9). ahajournals.orgnih.gov The presence of Cathepsin A has been confirmed in the myocytes of atrial tissue through immunohistochemistry. ahajournals.orgnih.gov This highlights Cathepsin A as a primary enzyme for Angiotensin I (1-9) production in the human heart, contributing to the local balance of angiotensin peptides. mdpi.com
Beyond the primary enzymes, other pathways for Angiotensin I (1-9) production exist. Research has shown that Angiotensin I (1-9) can be a product of the metabolism of a larger precursor, proangiotensin-12 (Angiotensin 1-12), in tissues such as the rat aorta. Furthermore, it is acknowledged that other, less well-identified carboxypeptidases may also contribute to the generation of Angiotensin I (1-9) in various tissues. These alternative pathways suggest a complex and multifaceted regulation of Angiotensin I (1-9) levels in the body.
Table 1: Key Enzymes in the Biosynthesis of Angiotensin I (1-9) from Angiotensin I
| Enzyme | Role | Key Research Findings | Citations |
| Angiotensin-Converting Enzyme 2 (ACE2) | Catalyzes the cleavage of the C-terminal leucine from Angiotensin I. | A primary enzyme in the alternative RAS pathway for Ang-(1-9) formation, highly expressed in heart and kidney endothelium. | portlandpress.comahajournals.org |
| Carboxypeptidase A (CPA) | A major contributor to Angiotensin I (1-9) formation in certain tissues. | Inhibition of CPA significantly reduces Ang-(1-9) formation in murine heart membranes. | portlandpress.comportlandpress.comnih.gov |
| Cathepsin A (CATA) | Responsible for a majority of Angiotensin I (1-9) liberation in human heart tissue. | Accounts for 65% of Ang-(1-9) released in human atrial homogenates. | mdpi.comahajournals.orgnih.gov |
Catabolism and Degradation of Angiotensin I (1–9) Trifluoroacetate
The biological activity and concentration of Angiotensin I (1-9) are regulated by its conversion to other peptides, primarily Angiotensin (1-7).
Angiotensin I (1-9) serves as a substrate for two major peptidases: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). researchgate.net
Angiotensin-Converting Enzyme (ACE): ACE, the central enzyme of the classical RAS, is a dipeptidyl carboxypeptidase. It cleaves the C-terminal dipeptide (Phe-His) from Angiotensin I (1-9) to form the seven-amino-acid peptide, Angiotensin (1-7). portlandpress.comahajournals.org This conversion is a key step in the RAS, as Angiotensin (1-7) has its own distinct biological functions, often opposing those of Angiotensin II. portlandpress.com Studies have shown that Angiotensin I (1-9) is hydrolyzed more slowly by ACE compared to Angiotensin I. portlandpress.com
Neprilysin (NEP): Neprilysin, also known as neutral endopeptidase, is another enzyme capable of converting Angiotensin I (1-9) to Angiotensin (1-7). researchgate.netnih.gov Kinetic studies have indicated that Neprilysin can preferentially cleave Angiotensin I (1-9) to generate Angiotensin (1-7). nih.gov This provides an alternative pathway for Angiotensin (1-7) formation, independent of ACE. researchgate.net
Table 2: Catabolism of Angiotensin I (1-9)
| Enzyme | Action | Product | Key Research Findings | Citations |
| Angiotensin-Converting Enzyme (ACE) | Cleaves the C-terminal dipeptide from Angiotensin I (1-9). | Angiotensin (1-7) | A primary pathway for the conversion of Ang-(1-9) to Ang-(1-7). | researchgate.netportlandpress.comahajournals.org |
| Neprilysin (NEP) | Cleaves Angiotensin I (1-9) to form Angiotensin (1-7). | Angiotensin (1-7) | An alternative enzyme that contributes to Ang-(1-7) production from Ang-(1-9). | researchgate.netnih.gov |
Formation of Other Angiotensin Fragments
Angiotensin I (1-9) is not an endpoint in the renin-angiotensin system (RAS) cascade but serves as a substrate for various peptidases, leading to the formation of other biologically active angiotensin fragments.
The most well-characterized conversion is the cleavage of Angiotensin I (1-9) by Angiotensin-Converting Enzyme (ACE) . ACE, a dipeptidyl carboxypeptidase, removes the C-terminal dipeptide (Phe-His) from Angiotensin I (1-9) to generate Angiotensin (1-7) . ahajournals.orgportlandpress.com This conversion is a significant pathway for the production of Angiotensin (1-7), a peptide known for its vasodilatory and cardioprotective effects, which often counteracts the actions of Angiotensin II. ahajournals.orgportlandpress.comnih.gov In vitro studies with neonatal rat cardiac myocytes have shown that Angiotensin I (1-9) is converted to Angiotensin (1-7) and subsequently to Angiotensin (1-5) and Angiotensin (1-4). ahajournals.org
Besides ACE, other enzymes can also process Angiotensin I (1-9). Neprilysin (NEP) , a neutral endopeptidase, has been shown to be more efficient than ACE in converting Angiotensin I (1-9) to Angiotensin (1-7). nih.gov Other endopeptidases like prolyl endopeptidase (POP) and thimet oligopeptidase (TOP) have also been implicated in the formation of Angiotensin (1-7) from Angiotensin I (1-9). portlandpress.com
Another metabolic route for Angiotensin I (1-9) involves its N-terminal processing. Aminopeptidase (B13392206) A (APA) can cleave the N-terminal aspartate residue from Angiotensin I (1-9) to form Angiotensin (2-9) . portlandpress.comnih.govmdpi.comresearchgate.net This has been observed in glomerular podocytes and represents an alternative degradation pathway for Angiotensin I (1-9). portlandpress.com
There is also some evidence, primarily from rat kidney and lung homogenates, suggesting a potential conversion of Angiotensin I (1-9) to the potent vasoconstrictor Angiotensin II . This conversion is thought to be mediated by an ACE-independent aminopeptidase and an N-like carboxypeptidase. nih.gov However, this pathway is less characterized compared to the formation of Angiotensin (1-7).
The following table summarizes the key enzymatic conversions of Angiotensin I (1-9) to other angiotensin fragments.
| Enzyme | Resulting Angiotensin Fragment | Reference |
|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | Angiotensin (1-7) | ahajournals.orgportlandpress.com |
| Neprilysin (NEP) | Angiotensin (1-7) | nih.gov |
| Prolyl Endopeptidase (POP) | Angiotensin (1-7) | portlandpress.com |
| Thimet Oligopeptidase (TOP) | Angiotensin (1-7) | portlandpress.com |
| Aminopeptidase A (APA) | Angiotensin (2-9) | portlandpress.comnih.gov |
Influence of Peptidases on Angiotensin I (1–9) Trifluoroacetate Stability
The stability and half-life of Angiotensin I (1-9) in biological systems are significantly influenced by its susceptibility to degradation by various peptidases. While it serves as a substrate for several enzymes, its rate of hydrolysis varies, impacting its local and systemic concentrations.
Angiotensin-Converting Enzyme (ACE) is a key peptidase that degrades Angiotensin I (1-9). ahajournals.orgportlandpress.com However, studies have shown that Angiotensin I (1-9) is a relatively poor substrate for ACE compared to Angiotensin I. In transfected Chinese hamster ovary (CHO) cells expressing human ACE, Angiotensin I (1-9) was hydrolyzed 18 times slower than Angiotensin I and 30% slower than Angiotensin (1-7). portlandpress.com This suggests that Angiotensin I (1-9) may have a longer half-life in the presence of ACE compared to other ACE substrates, potentially allowing for more sustained biological activity. portlandpress.com Due to its role as a substrate, Angiotensin I (1-9) can act as a competitive inhibitor of ACE, a mechanism that may contribute to its biological effects. portlandpress.comnih.gov
Neprilysin (NEP) has been identified as another peptidase that degrades Angiotensin I (1-9). Kinetic studies have shown that Angiotensin I (1-9) is a better substrate for NEP than for ACE. nih.gov
Aminopeptidase A (APA) also contributes to the degradation of Angiotensin I (1-9) by cleaving the N-terminal aspartic acid residue to form Angiotensin (2-9). portlandpress.comnih.govmdpi.comresearchgate.net This represents a significant pathway for its metabolism, particularly in tissues where APA is abundant, such as the glomeruli of the kidney. portlandpress.com
The following table presents kinetic data for the hydrolysis of Angiotensin I (1-9) by different peptidases, illustrating the relative efficiency of these enzymes in its degradation.
| Enzyme | Kinetic Parameter (kcat/Km) (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | 6.8 x 10⁴ | nih.gov |
| Neprilysin (NEP) | 3.7 x 10⁵ | nih.gov |
Peptide Structure-Activity Relationship Research for Angiotensin I (1–9)
Research into the structure-activity relationship of Angiotensin I (1-9) has primarily focused on its interaction with angiotensin receptors and the resulting physiological effects, particularly in the cardiovascular system.
A significant finding is that the biological effects of Angiotensin I (1-9) are often mediated through the Angiotensin II type 2 receptor (AT2R) . portlandpress.comportlandpress.com Radioligand binding assays have demonstrated that Angiotensin I (1-9) can bind to both the AT1R and AT2R, albeit with a lower affinity for the AT2R (approximately 100-fold lower) than Angiotensin II. portlandpress.comportlandpress.com Despite this lower affinity, Angiotensin I (1-9) has been shown to elicit functional effects through the AT2R. portlandpress.com For instance, the antihypertrophic effects of Angiotensin I (1-9) in cardiomyocytes are blocked by an AT2R antagonist, PD123319. portlandpress.com
The antihypertensive properties of Angiotensin I (1-9) are also linked to its interaction with the AT2R. nih.gov Infusion of Angiotensin I (1-9) has been shown to reduce blood pressure in hypertensive animal models, and these effects are often attenuated by AT2R blockade. portlandpress.comebi.ac.uk The vasodilatory actions of Angiotensin I (1-9) are thought to involve the activation of the endothelial AT2R signaling cascade. portlandpress.com
Interestingly, some of the protective effects of Angiotensin I (1-9) in the cardiovascular and renal systems appear to be independent of both the Mas receptor (the receptor for Angiotensin (1-7)) and the AT2R, suggesting the involvement of other signaling pathways. ebi.ac.uk
Furthermore, research has explored the development of synthetic analogs of Angiotensin I (1-9) to enhance its therapeutic potential. For example, a retro-enantiomer peptide of Angiotensin I (1-9) has been synthesized, which exhibits an extended plasma half-life and demonstrates dose-dependent reductions in systolic blood pressure and inhibition of cardiac hypertrophy in spontaneously hypertensive rats, with these effects also being mediated by the AT2R. researchgate.netnih.gov
The table below summarizes the key findings related to the structure-activity relationship of Angiotensin I (1-9).
| Structural Aspect/Interaction | Key Finding | Reference |
|---|---|---|
| Receptor Binding | Binds to both AT1R and AT2R, with lower affinity for AT2R compared to Angiotensin II. | portlandpress.comportlandpress.com |
| Functional Activity | Mediates antihypertrophic and antihypertensive effects primarily through the AT2R. | portlandpress.comnih.gov |
| Signaling Pathway | Activates the endothelial AT2R signaling cascade, leading to vasodilation. | portlandpress.com |
| Synthetic Analogs | Retro-enantiomer peptide shows extended half-life and enhanced cardioprotective activity via the AT2R. | researchgate.netnih.gov |
Receptor Interactions and Intracellular Signaling of Angiotensin I 1–9 Trifluoroacetate
Angiotensin Type 2 Receptor (AT2R) Mediated Signaling
Emerging research has identified the Angiotensin Type 2 Receptor (AT2R) as the principal receptor for Ang-(1-9). nih.govnih.govportlandpress.com The interaction between Ang-(1-9) and AT2R initiates signaling cascades that often counteract the pro-inflammatory and pro-hypertrophic effects associated with the Angiotensin II-AT1R axis. nih.govnih.gov
Binding Affinity and Receptor Activation Studies (e.g., Radioligand-Binding Assays, in vitro functional studies)
Radioligand binding assays have been crucial in demonstrating the direct interaction between Ang-(1-9) and the AT2R. Studies using HeLa or H9c2 cells engineered to express human AT1R or AT2R have confirmed that Ang-(1-9) can bind to the AT2R. nih.govportlandpress.com In these experiments, Ang-(1-9) competed with radiolabeled Angiotensin II (Ang II) for binding to the receptor. portlandpress.com
While Ang-(1-9) shows binding affinity for the AT2R, it is approximately 100-fold lower than that of Ang II, the primary ligand for this receptor. nih.govnih.gov Despite this lower affinity, the biological effects of Ang-(1-9) are demonstrably mediated through the AT2R. Functional studies in cardiomyocytes have shown that the anti-hypertrophic effects of Ang-(1-9) are abolished by the AT2R-selective antagonist PD123,319, but not by the AT1R antagonist losartan. nih.govnih.gov This confirms that Ang-(1-9) exerts its biological actions via the AT2R, independent of the AT1R. nih.gov
| Compound | Receptor | Assay Type | Affinity (pKi) | Source |
|---|---|---|---|---|
| Angiotensin I (1-9) | AT2R | Radioligand Binding Assay | 6.28 ± 0.1 | nih.govnih.gov |
| Angiotensin II | AT2R | Radioligand Binding Assay | 8.89 ± 0.13 | nih.gov |
| Angiotensin I (1-9) | AT1R | Radioligand Binding Assay | 6.6 ± 0.3 | portlandpress.com |
| Angiotensin II | AT1R | Radioligand Binding Assay | 8.42 ± 0.3 | nih.gov |
Downstream Signaling Cascades and Kinase Activation (e.g., PI3K/Akt, ERK1/2)
Upon binding to the AT2R, Ang-(1-9) activates several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. frontiersin.org In cultured rat cardiomyocytes, treatment with Ang-(1-9) leads to the phosphorylation and activation of both Akt and ERK1/2. frontiersin.org This activation is significantly reduced when the cells are pre-treated with the AT2R antagonist PD123319, confirming that the signaling is AT2R-dependent. frontiersin.org
The activation of these kinase cascades is integral to the cardioprotective effects of Ang-(1-9). frontiersin.org For instance, the renin-angiotensin system is known to interact with the PI3K/Akt/mTOR and Ras/RAF/ERK pathways, which are critical in regulating cell growth and survival. mdpi.comresearchgate.net The Ang-(1-9)-mediated activation of Akt via the AT2R is believed to play a role in regulating processes like autophagy and counteracting Ang II-induced hypertrophy. frontiersin.org
Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production
A key functional consequence of Ang-(1-9) signaling through the AT2R is the increased production and bioavailability of nitric oxide (NO). portlandpress.comportlandpress.com Studies have shown that Ang-(1-9) infusion improves aortic vasorelaxation, an effect attributed to enhanced NO bioavailability via the AT2R. portlandpress.com This peptide has been observed to increase aortic mRNA levels of endothelial nitric oxide synthase (eNOS) and elevate plasma nitrate (B79036) concentrations. portlandpress.comresearchgate.net
The mechanism may involve the PI3K/Akt pathway, which is known to lead to the phosphorylation and activation of eNOS. portlandpress.com The vasodilatory effects of Ang-(1-9) are endothelium-dependent and can be abolished by eNOS blockade, further supporting the crucial role of the Ang-(1-9)/AT2R/NO axis in vascular function. portlandpress.com This action contributes to the antihypertensive and antiremodeling properties of the peptide. researchgate.net
Regulation of Tyrosine Phosphatase Activity (e.g., SHP-1)
Another important signaling mechanism activated by Ang-(1-9) through the AT2R involves the regulation of protein tyrosine phosphatases, specifically the SH2 domain-containing phosphatase 1 (SHP-1). nih.gov Activation of the AT2R can induce SHP-1 activity. ahajournals.org This phosphatase acts as a negative regulator of intracellular signal transduction by dephosphorylating key signaling molecules. ahajournals.orgoup.com
In the context of Ang-(1-9) signaling, increased SHP-1 activity serves to antagonize pro-inflammatory and pro-fibrotic pathways. nih.gov For example, AT2R activation has been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway in a SHP-1-dependent manner. um.es By activating SHP-1, Ang-(1-9) can dephosphorylate and inactivate components of signaling cascades like the epidermal growth factor receptor (EGFR), thereby inhibiting downstream ERK activation and gene expression associated with cell growth. ahajournals.org This represents a crucial mechanism by which Ang-(1-9) counteracts the effects of Ang II. nih.gov
Interactions with Other Receptors
While the AT2R is the primary receptor for Ang-(1-9), the potential for interaction with other components of the RAS, such as the Mas receptor, has been investigated to ensure the specificity of its signaling pathway.
Potential Role of the Mas Receptor (MasR)
The Mas receptor (MasR) is the established receptor for another counter-regulatory peptide, Angiotensin-(1-7). nih.govscientificarchives.com Given the related structures and functions of these peptides, the role of MasR in Ang-(1-9) signaling has been a subject of investigation.
However, multiple studies have demonstrated that the biological effects of Ang-(1-9) are not mediated by the MasR. nih.govnih.govportlandpress.com In functional assays, the MasR antagonist A779 does not block the anti-hypertrophic or vasodilatory effects of Ang-(1-9). nih.govportlandpress.com In contrast, A779 effectively inhibits the actions of Ang-(1-7). nih.gov This pharmacological evidence clearly distinguishes the signaling pathways of Ang-(1-9) and Ang-(1-7), establishing that Ang-(1-9) acts independently of the MasR and selectively through the AT2R. nih.govnih.gov
| Peptide | Antagonist | Target Receptor | Effect on Peptide's Action | Source |
|---|---|---|---|---|
| Angiotensin I (1-9) | PD123,319 | AT2R | Abolished | portlandpress.comnih.gov |
| Angiotensin I (1-9) | A779 | MasR | No effect | nih.govnih.govportlandpress.com |
| Angiotensin-(1-7) | A779 | MasR | Inhibited | nih.gov |
Cross-talk with Bradykinin (B550075) B2 Receptor (B2R)
Angiotensin I (1-9) trifluoroacetate (B77799), often referred to as Ang-(1-9), participates in complex signaling cross-talk with the Bradykinin B2 Receptor (B2R). This interaction is not a direct binding of Ang-(1-9) to the B2R, but rather an indirect modulation that enhances the effects of B2R agonists like bradykinin (BK). ahajournals.orgahajournals.orgahajournals.org This potentiation is thought to occur through an allosteric modification of a heterodimer complex formed between the Angiotensin-Converting Enzyme (ACE) and the B2R. ahajournals.orgahajournals.org
Studies in Chinese hamster ovary (CHO) cells co-expressing human ACE and B2R, as well as in human pulmonary arterial endothelial cells, have demonstrated that Ang-(1-9) enhances the signaling of bradykinin and its ACE-resistant analogs. ahajournals.orgportlandpress.com This enhancement is observed through several downstream effects, including increased release of arachidonic acid and nitric oxide (NO). ahajournals.orgahajournals.org The potentiation of NO release by Ang-(1-9) is significantly more pronounced compared to Angiotensin-(1-7). ahajournals.org
The mechanism involves Ang-(1-9) interacting with the active site of ACE within the ACE-B2R complex. This interaction is believed to induce a conformational change in the complex, thereby increasing the sensitivity and response of the B2R to its ligands. ahajournals.orgportlandpress.com This effect is independent of ACE's enzymatic activity to degrade bradykinin, as it is observed even with ACE-resistant BK analogs. ahajournals.orgahajournals.org The signaling cascade following this potentiation involves both Gαi and Gαq proteins, as evidenced by the release of both arachidonic acid and NO. ahajournals.org Furthermore, Ang-(1-9) has been shown to resensitize B2 receptors that have been desensitized by prior exposure to bradykinin agonists. ahajournals.orgportlandpress.com
Table 1: Research Findings on Angiotensin I (1-9) and Bradykinin B2 Receptor (B2R) Cross-talk
| Research Focus | Cell/Tissue Model | Key Findings | Reference(s) |
|---|---|---|---|
| Potentiation of B2R Signaling | CHO cells expressing human ACE and B2R; Human pulmonary endothelial cells | Ang-(1-9) potentiates the effects of bradykinin on the B2R, leading to increased arachidonic acid and nitric oxide (NO) release. | ahajournals.orgportlandpress.com |
| Mechanism of Action | Cultured cells expressing ACE and B2R | The potentiation is likely due to a conformational change in an ACE/B2R heterodimer complex induced by Ang-(1-9) binding to ACE. | ahajournals.orgportlandpress.com |
| Resensitization of B2R | CHO cells expressing human ACE and B2R | Ang-(1-9) can resensitize B2 receptors that have been desensitized by bradykinin agonists. | ahajournals.orgportlandpress.com |
| Comparative Activity | CHO cells; Human pulmonary endothelial cells | Ang-(1-9) was found to be more active than Ang-(1-7) in enhancing the effect of an ACE-resistant bradykinin analogue on the B2R. | portlandpress.com |
Receptor Heterodimerization and Functional Implications
The biological effects of Angiotensin I (1-9) are primarily mediated through the Angiotensin II Type 2 Receptor (AT2R). portlandpress.comnih.govportlandpress.com The ability of the AT2R to form heterodimers with other G protein-coupled receptors (GPCRs) is a key mechanism that contributes to the diverse and tissue-specific signaling pathways triggered by Ang-(1-9). nih.govoatext.com
One of the most significant heterodimerizations occurs between the AT2R and the Angiotensin II Type 1 Receptor (AT1R). oatext.com This interaction is largely antagonistic, where the AT2R directly binds to the AT1R and inhibits its signaling pathways. oatext.com This direct inhibition does not rely on G protein activation by the AT2R but rather on a structural stabilization of the AT1R that prevents it from undergoing the conformational changes necessary for G protein activation. oatext.com This heterodimerization provides a mechanism by which Ang-(1-9), acting through the AT2R, can counteract the pro-hypertrophic, pro-inflammatory, and vasoconstrictive effects mediated by Angiotensin II (Ang II) through the AT1R. frontiersin.orgnih.gov
Furthermore, the concept of a functional ternary complex involving ACE, the B2R, and an angiotensin receptor has been proposed. As discussed in the previous section, the cross-talk between Ang-(1-9) and the B2R is mediated through ACE. ahajournals.org This suggests the formation of a larger receptor complex where the binding of Ang-(1-9) to ACE allosterically modulates B2R function. ahajournals.orgportlandpress.com While direct heterodimerization between AT2R and B2R is a topic of ongoing research, the functional interplay within this complex highlights the intricate network of receptor interactions.
The formation of these heterodimers has significant functional implications. For instance, the AT1R-AT2R heterodimerization is linked to a decrease in Ang II responsiveness. oatext.com The activation of AT2R by Ang-(1-9) within these complexes can trigger distinct downstream signaling cascades, contributing to its cardioprotective effects, such as the inhibition of cardiomyocyte hypertrophy and fibrosis. portlandpress.complos.orgresearchgate.net The specific signaling outcomes are likely dependent on the cellular context and the specific composition of the receptor heterodimers present. nih.gov
Table 2: Research Findings on Receptor Heterodimerization Involving the Angiotensin I (1-9) Receptor (AT2R)
| Heterodimer Pair | Functional Implication | Mechanism | Reference(s) |
|---|---|---|---|
| AT2R - AT1R | Antagonism of AT1R signaling | Direct binding of AT2R to AT1R, stabilizing it in an inactive conformation. | oatext.com |
| ACE - B2R (modulated by Ang-(1-9)) | Potentiation of B2R signaling | Ang-(1-9) binds to ACE within the complex, inducing a conformational change that enhances B2R sensitivity. | ahajournals.orgportlandpress.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Angiotensin I (1-9) Trifluoroacetate |
| Angiotensin-(1-7) |
| Angiotensin II (Ang II) |
| Bradykinin (BK) |
| Nitric Oxide (NO) |
| PD123319 |
| A779 |
| CGP42112 |
| C21 |
| Novokinin |
| LP2-3 |
| Candesartan |
| Losartan |
| Olmesartan |
| Sarmesin |
| Sarilesin |
| BV6(TFA) |
| Telmisartan |
| Valsartan |
Biological Activities and Cardiorenal Research Insights of Angiotensin I 1–9 Trifluoroacetate
Cardiovascular System Research
Ang-(1-9) has been the subject of extensive research for its multifaceted protective roles within the cardiovascular system. Studies have demonstrated its ability to counteract pathological remodeling of the heart and blood vessels, positioning it as a significant peptide in cardiovascular homeostasis. portlandpress.comresearchgate.netnih.gov Its effects are linked to the inhibition of hypertrophy, fibrosis, oxidative stress, and the modulation of vascular function. nih.govnih.gov
Angiotensin-(1-9) has demonstrated significant anti-hypertrophic properties in various experimental settings. Its ability to prevent or reverse the enlargement of cardiac muscle cells is a key area of investigation.
In Vivo Findings: In animal models of myocardial infarction (MI), the administration of Ang-(1-9) prevented cardiac myocyte hypertrophy. nih.govuss.cl This effect was observed alongside a decrease in plasma Ang II levels and an inhibition of ACE activity. nih.govuss.cl Notably, the anti-hypertrophic effect of Ang-(1-9) was not blocked by A779, an antagonist for the Mas receptor (the receptor for Angiotensin-(1-7)), suggesting its mechanism is distinct from that of Ang-(1-7). nih.govuchile.cl In studies on spontaneously hypertensive rats (SHR), Ang-(1-9) was also found to attenuate cardiac hypertrophy. nih.gov Furthermore, research using gene therapy with an adeno-associated viral vector to deliver Ang-(1-9) after myocardial infarction showed it preserved left ventricular systolic function, an effect not secondary to hypertrophy modulation. nih.govjacc.org
In Vitro Findings: In cultured cardiac myocytes, Ang-(1-9) has been shown to prevent the hypertrophic growth induced by stimuli like norepinephrine (B1679862) or insulin-like growth factor-1. nih.govuchile.cl Further studies have confirmed that Ang-(1-9) blocks cardiomyocyte hypertrophy through the AT2R. ahajournals.org The peptide's anti-hypertrophic mechanism involves the regulation of mitochondrial dynamics; it can induce mitochondrial fusion and block the fission and intracellular calcium dysregulation seen in hypertrophy. nih.govuchile.cl This is achieved by preventing the activation of the calcineurin/NFAT signaling pathway. uchile.cl Research has also identified that Ang-(1-9) upregulates miR-129-3p, which in turn activates the protein kinase A (PKA) signaling pathway, a necessary step for its anti-hypertrophic effects. uchile.cl
Table 1: Summary of Anti-Hypertrophic Research on Angiotensin-(1-9)
| Model Type | Model/Stimulus | Key Findings | Citations |
|---|---|---|---|
| In Vivo | Rat Myocardial Infarction | Prevented cardiac myocyte hypertrophy; inhibited ACE activity. | nih.govuss.cl |
| In Vivo | Spontaneously Hypertensive Rat (SHR) | Decreased aorta media thickness and cardiac hypertrophy. | nih.gov |
| In Vivo | Mouse Myocardial Infarction (Gene Therapy) | Preserved left ventricular systolic function. | nih.govjacc.org |
| In Vitro | Neonatal Rat Cardiomyocytes | Prevented hypertrophy induced by norepinephrine and IGF-1. | nih.govuchile.cl |
| In Vitro | Neonatal Rat Cardiomyocytes | Blocked mitochondrial fission and calcium dysregulation; prevented calcineurin/NFAT activation. | uchile.cl |
| In Vitro | Rabbit Cardiomyocytes | Antagonized pro-hypertrophic signaling via the AT2R. | nih.gov |
Fibrosis, the excessive accumulation of extracellular matrix proteins like collagen, leads to tissue stiffening and organ dysfunction. Ang-(1-9) has been shown to exert potent anti-fibrotic effects in both cardiac and vascular tissues, primarily through the AT2R. portlandpress.comfrontiersin.org
In stroke-prone spontaneously hypertensive rats (SHRSP), chronic administration of Ang-(1-9) reduced cardiac fibrosis by 50%. ahajournals.orgportlandpress.com This was associated with a modulation of collagen I expression and was reversed by the AT2R antagonist PD123319. ahajournals.org In vitro, Ang-(1-9) also inhibited the proliferation of cardiac fibroblasts, an effect that was similarly sensitive to PD123319. portlandpress.comahajournals.org
Further studies in hypertensive rat models, including those with Ang II-induced hypertension, demonstrated that Ang-(1-9) reduces cardiac and aortic wall fibrosis. nih.gov This anti-fibrotic action is linked to a decrease in the expression of transforming growth factor-β (TGF-β), a key pro-fibrotic cytokine. nih.govfrontiersin.org The beneficial effects of Ang-(1-9) on fibrosis were consistently blocked by the AT2R antagonist but not by the Mas receptor antagonist, reinforcing the central role of the AT2R in mediating these anti-fibrotic actions. portlandpress.comnih.gov Research in models of pulmonary hypertension and DOCA-salt hypertension has also confirmed the peptide's ability to reduce collagen deposition and myofibroblast presence in the heart, aorta, and lungs. frontiersin.orgnih.gov
Ang-(1-9) plays a crucial role in regulating vascular health by promoting vasodilation and counteracting endothelial dysfunction, a hallmark of many cardiovascular diseases.
In hypertensive rats, chronic administration of Ang-(1-9) was found to reduce high blood pressure. nih.govnih.gov This effect is partly attributed to a decrease in total peripheral resistance. portlandpress.com The mechanisms behind Ang-(1-9)-induced vasodilation are thought to involve both the prevention or reversal of endothelial dysfunction and the direct activation of the AT2R signaling cascade in the endothelium. portlandpress.com
Studies on resistance arteries from Ang II-treated rats showed that Ang-(1-9) preserved endothelium-dependent relaxation. portlandpress.com It improves endothelial function in small-diameter mesenteric arteries, which is blunted by the AT2R blocker PD123319. nih.gov Ang-(1-9) is believed to enhance the bioavailability of nitric oxide (NO), a potent vasodilator. ahajournals.orgahajournals.org This may occur through the potentiation of bradykinin-induced NO release or by enhancing endothelial NO synthase (eNOS) activation. ahajournals.orgahajournals.org In human umbilical vascular endothelial cells (HUVECs), Ang-(1-9) was found to inhibit Ang II-induced endothelial apoptosis, a key process in the development of hypertension. nih.gov
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a major contributor to cardiovascular pathology. wjgnet.comahajournals.org Angiotensin II is a potent stimulator of ROS production. wjgnet.comahajournals.org The counter-regulatory peptide Ang-(1-9) has been shown to mitigate these effects.
In hypertensive rat models, treatment with Ang-(1-9) decreased oxidative stress in both the aorta and the left ventricle. nih.gov This reduction in oxidative stress is a key component of its ability to ameliorate cardiovascular structural alterations like hypertrophy and fibrosis. nih.gov The conversion of Angiotensin I to Ang-(1-9) by ACE2 is considered a cardioprotective pathway that helps lower oxidative stress and inflammation. mdpi.com By counteracting the pro-oxidant effects of the classical RAS, Ang-(1-9) helps to restore balance and protect vascular and cardiac tissues from oxidative damage. nih.govahajournals.org
The role of the renin-angiotensin system in angiogenesis—the formation of new blood vessels—is complex, with Ang II showing pro-angiogenic effects. oup.comrug.nl The influence of Ang-(1-9) on this process is an emerging area of research. While direct studies on Ang-(1-9) and angiogenesis are limited, some evidence suggests a potential role.
In a post-myocardial infarction model, gene therapy delivering Ang-(1-9) was found to preserve cardiac function. jacc.org While this study focused on systolic function and hypertrophy, improved cardiac health post-infarction often involves adequate vascularization. In contrast, Ang-(1-7), another peptide from the counter-regulatory RAS, has been more directly shown to promote angiogenesis in infarcted hearts. oatext.com The AT2R, the primary receptor for Ang-(1-9), has been shown to have effects that oppose the AT1 receptor in angiogenesis, such as inhibiting VEGF-induced endothelial cell migration. rug.nl This suggests that the net effect of Ang-(1-9) on angiogenesis may be context-dependent and requires further investigation to be fully understood.
Renal System Research
The renin-angiotensin system is a critical regulator of kidney function, and dysregulation can lead to renal damage. elsevier.esmdpi.com Ang-(1-9) has been shown to have protective effects within the renal system, often by counteracting the detrimental actions of Ang II. nih.gov
In experimental models of renin-independent, volume-overload hypertension (DOCA-salt model), Ang-(1-9) infusion protected against kidney damage by decreasing inflammation and fibrosis. nih.gov It was observed to reduce collagen deposition and the presence of myofibroblasts in the kidney. frontiersin.org Interestingly, in this specific model, the beneficial renal effects were not blocked by either Mas or AT2R antagonists, suggesting the involvement of a different mechanism in this context. nih.gov
However, in other hypertensive models, the protective effects of Ang-(1-9) in the kidney, similar to the heart and aorta, appear to be mediated by the AT2R. portlandpress.com The ACE2/Ang-(1-9) axis is increasingly recognized as a protective pathway in the kidney. nih.gov Higher concentrations of Ang-(1-9) are found in the kidney compared to plasma, and its levels are known to increase significantly in the kidney under ACE inhibition. portlandpress.com The balance between the classical RAS (ACE/Ang II/AT1R) and the counter-regulatory axis (ACE2/Ang-(1-9)/AT2R) is crucial for maintaining renal health, with Ang-(1-9) contributing to the reduction of inflammation and fibrosis. frontiersin.orgnih.gov
Table 2: Summary of Renal Research on Angiotensin-(1-9) | Model Type | Key Findings | Citations | | :--- | :--- | :--- | | In Vivo | DOCA-salt hypertensive rat | Decreased renal fibrosis and inflammation. | nih.govfrontiersin.org | | In Vivo | Hypertensive rats | Protective effects mediated by the AT2R. | portlandpress.com | | General | Review | Higher concentrations of Ang-(1-9) found in the kidney than in plasma. | portlandpress.com | | General | Review | ACE2/Ang-(1-9) axis is a protective pathway in the kidney. | nih.govnih.gov |
Anti-Inflammatory Effects in the Kidney
Angiotensin I (1-9) [Ang-(1-9)] demonstrates notable anti-inflammatory properties within renal tissues. nih.govfrontiersin.org Research in experimental models of renin-independent hypertension, such as DOCA-salt hypertensive rats, has shown that Ang-(1-9) can decrease renal inflammation. nih.gov This protective effect is part of a broader attenuation of cardiovascular and kidney damage induced by volume overload hypertension. nih.gov The peptide's anti-inflammatory actions in the kidney, heart, and aortic wall appear to operate through mechanisms that are independent of the Mas or Angiotensin II Type 2 (AT2) receptors in certain contexts. nih.gov
The renin-angiotensin system is a critical regulator of inflammation, with its classical effector, Angiotensin II (Ang II), often promoting inflammatory responses. researchgate.netnih.gov In contrast, the counter-regulatory axis, which includes Ang-(1-9), has been associated with mitigating these effects. frontiersin.orgresearchgate.net Studies suggest that Ang-(1-9) contributes to the resolution of inflammatory processes, positioning it as a potential area of interest for therapies targeting inflammation-related organ damage. frontiersin.org The activation of the AT2 receptor is known to have an anti-inflammatory role in the kidney, and while some effects of Ang-(1-9) are mediated through this receptor, it can also act independently. nih.govfrontiersin.org For instance, in models of acute kidney injury, AT2R stimulation is reno-protective and suppresses the release of pro-inflammatory cytokines. frontiersin.org
Anti-Fibrotic Actions in Renal Tissue
Angiotensin-(1-9) has been identified as a potent anti-fibrotic agent in renal tissue, primarily through its interaction with the AT2 receptor. frontiersin.orgportlandpress.com Research has demonstrated that Ang-(1-9) infusion can reduce collagen deposition and the presence of myofibroblasts in the kidneys of DOCA-salt hypertensive rats, indicating a protective role against end-organ damage. nih.govfrontiersin.org This anti-fibrotic effect is a key component of the counter-regulatory RAS pathway, which acts to oppose the pro-fibrotic signaling of the classical RAS axis mediated by Ang II. nih.gov
In spontaneously hypertensive rats, Ang-(1-9) was shown to reduce cardiac fibrosis through the AT2R by decreasing the presence of type I collagen. frontiersin.org This finding is consistent with the peptide's role in other tissues and highlights a direct effect on fibroblasts. portlandpress.com The anti-fibrotic action of Ang-(1-9) is abolished by co-infusion with the AT2R antagonist PD123319, confirming the receptor's critical role in this process. portlandpress.com The alternative RAS axis, which includes Ang-(1-9), exerts its anti-fibrotic effects through receptors like AT2R and the Mas receptor, counteracting the pro-fibrotic actions of the classical pathway. nih.gov
Modulation of Renal Hemodynamics and Function
The influence of Angiotensin-(1-9) on kidney hemodynamics and function is an area of ongoing investigation, with evidence pointing towards a beneficial regulatory role. portlandpress.com The peptide may contribute to an anti-hypertensive effect through renal mechanisms, including the potential to increase natriuresis (urinary sodium excretion) by activating the AT2 receptor in the kidney. portlandpress.com Activation of AT2 receptors, which are present in renal vasculature and proximal tubule epithelial cells, has been shown to enhance urinary sodium excretion. portlandpress.comoup.com This action is potentially mediated by an enhanced nitric oxide (NO)/cGMP cascade in the kidney. portlandpress.com
Angiotensin II is known to decrease renal blood flow and the glomerular filtration rate (GFR) by constricting renal microvasculature. spandidos-publications.com In contrast, the counter-regulatory peptides of the RAS, such as Angiotensin-(1-7), are associated with vasodilatory effects. spandidos-publications.comwjgnet.com While the direct effects of Ang-(1-9) on GFR and renal blood flow require further clarification, its role as an AT2R agonist suggests it may oppose the vasoconstrictive actions of Ang II. portlandpress.com The interaction between the RAS and nitric oxide is complex and crucial for regulating renal hemodynamics, with AT2 receptors appearing to play a significant role in these processes, particularly in the newborn. nih.gov
Other Systemic and Cellular Effects in Research
Potential Role in Platelet Function
The role of Angiotensin-(1-9) in platelet function is complex, with studies presenting conflicting results. Some research indicates a pro-thrombotic effect. In a rat model, Ang-(1-9) was found to enhance electrically stimulated arterial thrombosis, an effect that was abolished by the AT1 receptor antagonist Losartan. portlandpress.comnih.govnih.gov This study also reported that Ang-(1-9) increased plasma fibrinogen levels and potentiated collagen-induced platelet aggregation. nih.govresearchgate.net The proposed mechanism for this prothrombotic action is the conversion of Ang-(1-9) to Ang II, a known pro-thrombotic agent, with platelets potentially being involved in this conversion. nih.gov
Conversely, other research suggests a more nuanced or even inhibitory role. One study noted that the pro-thrombotic effect of Ang-(1-9) was significantly weaker than that of Ang II and that it only caused a modest increase in platelet aggregation in vitro. portlandpress.comportlandpress.com Another in vitro study using washed human platelets found that a high concentration of Ang-(1-9) inhibited aggregation induced by Collagen-I. unil.ch It is noteworthy that in human platelets, the primary metabolite of Angiotensin I is Ang-(1-9), not Ang II. portlandpress.com These divergent findings highlight the need for further evaluation to clarify the precise role of Ang-(1-9) in platelet function and thrombosis under various physiological and pathological conditions. portlandpress.com
Table 1: Summary of Research on Angiotensin-(1-9) and Platelet Function
| Study Finding | Experimental Model | Proposed Mechanism | Citation(s) |
|---|---|---|---|
| Enhances Thrombosis | In vivo (Wistar rats, electrically stimulated carotid artery) | Conversion to Angiotensin II; AT1 receptor-mediated. | portlandpress.comnih.govnih.govresearchgate.net |
| Increases Platelet Aggregation | Ex vivo (rats) & In vitro | Conversion to Angiotensin II. | nih.govresearchgate.net |
| Modest Increase in Aggregation | In vitro | Weaker effect compared to Angiotensin II. | portlandpress.com |
| Inhibits Platelet Aggregation | In vitro (washed human platelets, high concentration) | Not specified. | unil.ch |
Regulation of Autophagy in Cardiomyocytes
Angiotensin-(1-9) has been identified as a key regulator of autophagy in cardiomyocytes, where it exhibits cardioprotective effects by counteracting the actions of Angiotensin II. nih.govnih.gov While Ang II is known to induce excessive and potentially detrimental autophagy in cardiomyocytes through the AT1 receptor, Ang-(1-9) opposes this effect. nih.govfrontiersin.orgahajournals.org This regulatory action is a novel aspect of the peptide's function and may contribute significantly to its anti-hypertrophic properties. nih.govnih.gov
The mechanism behind this regulation involves the Angiotensin II Type 2 (AT2) receptor. nih.gov Research shows that Ang-(1-9) acts through an AT2R/Akt-dependent pathway to modulate autophagy. nih.govnih.gov Specifically, Ang-(1-9) induces the phosphorylation of Beclin-1 (BCN1), a key protein in the initiation of autophagy, at the S234 residue. nih.gov It also leads to a reduction in the levels of autophagy markers such as microtubule-associated protein 1 light chain 3-II (LC3-II) in the presence of Ang II. nih.gov By fine-tuning autophagy, Ang-(1-9) helps maintain cellular homeostasis and prevents the abnormal cardiomyocyte loss associated with conditions like heart failure. nih.govnih.gov
Table 2: Effects of Angiotensin-(1-9) on Autophagy Markers in Cardiomyocytes
| Marker | Effect of Ang-(1-9) | Pathway | Citation(s) |
|---|---|---|---|
| LC3-II | Reduces levels in the presence of Ang-II. | AT2R/Akt-dependent | nih.govnih.gov |
| Beclin-1 (BCN1) | Induces phosphorylation at S234 residue. | AT2R/Akt-dependent | nih.gov |
| Basal Autophagy | Modulates and reduces basal autophagy levels. | AT2R-mediated | nih.gov |
Effects on Neuronal Activity and Central Nervous System (Preclinical)
Within the central nervous system (CNS), Angiotensin-(1-9) is part of the protective, counter-regulatory arm of the renin-angiotensin system. nih.gov The enzyme ACE2, which is present in the brain, catalyzes the conversion of Angiotensin I to Ang-(1-9). nih.govmdpi.com This peptide can then be converted to Angiotensin-(1-7) or exert its own biological effects, often by binding to the AT2 receptor. nih.govmdpi.commdpi.com
The ACE2/Ang-(1-7)/Ang-(1-9) axis is thought to oppose many of the actions mediated by the Ang II/AT1 receptor pathway in the brain, which are often associated with stress responses and hypertension. nih.govexplorationpub.com Preclinical evidence suggests that Ang-(1-9) may have a role in neuroprotection. explorationpub.com By activating the AT2 receptor, Ang-(1-9) could contribute to vasodilation, anti-inflammatory responses, and antioxidant effects within the CNS. mdpi.com The presence and activity of this pathway in the brain highlight its potential importance in modulating neuronal function and maintaining homeostasis of the nervous system. mdpi.comspringermedizin.de
Angiotensin I 1–9 Trifluoroacetate in Experimental Pathophysiological Models
Hypertension Models
Angiotensin II-Induced Hypertension
In experimental models of hypertension induced by the administration of Angiotensin II, Ang-(1-9) has demonstrated significant cardioprotective and anti-hypertensive effects. bmj.comnih.gov Studies have shown that Ang-(1-9) can reverse established hypertension and ameliorate the associated cardiovascular damage. nih.gov
Research in rats with Ang II-induced hypertension revealed that treatment with Ang-(1-9) led to a reduction in high blood pressure. nih.gov This effect was accompanied by improvements in cardiac and endothelial function, as well as a decrease in cardiac and aortic wall hypertrophy, fibrosis, and oxidative stress. nih.gov The beneficial effects of Ang-(1-9) in this model were found to be mediated by the Angiotensin II type 2 receptor (AT2R), as the AT2R blocker PD123319 blunted these effects. nih.gov In contrast, the Mas receptor blocker A779 did not alter the positive outcomes, suggesting the effects are independent of the Angiotensin-(1-7)/Mas receptor axis. nih.gov
Furthermore, in a mouse model of Ang II-induced hypertensive heart disease, Ang-(1-9) infusion was shown to limit the decline in cardiac function. bmj.com Mice treated with Ang II experienced a significant decrease in fractional shortening, an indicator of cardiac contractility. bmj.com Co-infusion of Ang-(1-9) with Ang II resulted in a recovery of cardiac function. bmj.com
Table 1: Effects of Angiotensin I (1-9) in Angiotensin II-Induced Hypertension Models
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Blood Pressure | Ang II-infused rats | Ang-(1-9) | Reduced established hypertension | nih.gov |
| Cardiac Function | Ang II-infused rats | Ang-(1-9) | Improved cardiac and endothelial function | nih.gov |
| Cardiac Remodeling | Ang II-infused rats | Ang-(1-9) | Decreased cardiac and aortic wall hypertrophy and fibrosis | nih.gov |
| Fractional Shortening | Ang II-infused mice | Ang-(1-9) | Recovered cardiac function | bmj.com |
| Oxidative Stress | Ang II-infused rats | Ang-(1-9) | Reduced oxidative stress in the heart and aorta | nih.gov |
DOCA-Salt Hypertension
The deoxycorticosterone acetate (B1210297) (DOCA)-salt model of hypertension is characterized by low renin levels and is used to study salt-sensitive hypertension. ahajournals.orgnih.gov In this model, Ang-(1-9) has been shown to exert beneficial effects on blood pressure and vascular damage. nih.govahajournals.org
Studies in DOCA-salt hypertensive rats demonstrated that Ang-(1-9) administration decreased hypertension and improved vasodilation. nih.gov These actions were partially inhibited by the AT2R blocker PD123319. nih.gov Moreover, Ang-(1-9) was found to reduce fibrosis and inflammation in the heart, aortic wall, and kidney. nih.gov Interestingly, the anti-fibrotic and anti-inflammatory effects of Ang-(1-9) in this model appeared to be independent of both the Mas and AT2 receptors. nih.gov
Further research in DOCA hypertensive rats indicated that Ang-(1-9) reduces blood pressure and vascular damage by inhibiting the RhoA/ROCK pathway. ahajournals.org The beneficial effects of Ang-(1-9) on systolic blood pressure, aortic media thickness to lumen area ratio, and vascular reactivity were attenuated by PD123319 but not by the Mas receptor blocker A779. ahajournals.org
Table 2: Effects of Angiotensin I (1-9) in DOCA-Salt Hypertension Models
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Blood Pressure | DOCA-salt hypertensive rats | Ang-(1-9) | Decreased hypertension | nih.govahajournals.org |
| Vasodilation | DOCA-salt hypertensive rats | Ang-(1-9) | Increased vasodilation | nih.gov |
| Fibrosis & Inflammation | DOCA-salt hypertensive rats | Ang-(1-9) | Decreased in heart, aorta, and kidney | nih.gov |
| Vascular Damage | DOCA-salt hypertensive rats | Ang-(1-9) | Reduced vascular damage by inhibiting RhoA/ROCK pathway | ahajournals.org |
Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHRSP) Models
The Spontaneously Hypertensive Rat (SHR) and its stroke-prone substrain (SHRSP) are widely used genetic models of human essential hypertension. ahajournals.orgnih.gov In these models, Ang-(1-9) has demonstrated significant anti-fibrotic and vascular-protective effects. portlandpress.comahajournals.org
In a study involving SHRSP, a 4-week infusion of Ang-(1-9) resulted in a 50% reduction in cardiac fibrosis compared to control animals. portlandpress.comnih.gov This anti-fibrotic effect was shown to be dependent on the AT2R, as it was attenuated by the AT2R antagonist PD123,319. portlandpress.comnih.gov Notably, Ang-(1-9) did not significantly affect blood pressure or left ventricular mass index in this particular study. ahajournals.org
Further investigation in SHRSP revealed that Ang-(1-9) improved basal nitric oxide (NO) bioavailability in an AT2R-sensitive manner, suggesting a mechanism for its vascular protective effects. ahajournals.org Ang-(1-9) also inhibited fibroblast proliferation in vitro, an effect that was sensitive to PD123,319. ahajournals.org
Table 3: Effects of Angiotensin I (1-9) in SHR and SHRSP Models
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Cardiac Fibrosis | SHRSP | Ang-(1-9) | Reduced by 50% | portlandpress.comnih.gov |
| Blood Pressure | SHRSP | Ang-(1-9) | No significant effect | ahajournals.org |
| Left Ventricular Mass | SHRSP | Ang-(1-9) | No significant effect | ahajournals.org |
| Endothelial Function | SHRSP | Ang-(1-9) | Improved basal NO bioavailability | ahajournals.org |
| Fibroblast Proliferation | In vitro | Ang-(1-9) | Inhibited in an AT2R-sensitive manner | ahajournals.org |
Cardiac Disease Models
Myocardial Infarction Models
In the context of myocardial infarction (MI), Ang-(1-9) has shown promise in preserving cardiac function and mitigating adverse remodeling. portlandpress.comjacc.orgnih.govbohrium.com Studies using rat coronary artery ligation models of MI have provided initial evidence for the independent biological effects of Ang-(1-9) in the heart. portlandpress.comoatext.com
One study found that while circulating levels of Ang-(1-9) were increased one week post-MI, they were diminished at eight weeks, a time point associated with cardiac hypertrophy and dysfunction. portlandpress.comoatext.com Chronic infusion of Ang-(1-9) in a rat model of MI was shown to prevent left ventricular wall thickening and increases in end-systolic and end-diastolic volumes. portlandpress.comoatext.com However, in this specific study, no significant change in cardiac function as measured by ejection fraction and fractional shortening was observed between the MI and Ang-(1-9)-infused MI animals. oatext.com
In contrast, a gene therapy approach using an adeno-associated viral vector to deliver Ang-(1-9) in a murine model of MI demonstrated a significant preservation of left ventricular systolic function. jacc.orgnih.govbohrium.com This intervention led to a complete restoration of end-systolic pressure, ejection fraction, and end-systolic volume. nih.govbohrium.com Furthermore, stroke volume and cardiac output were significantly increased. nih.govbohrium.com Histological analysis revealed a significant increase in scar thickness, which may contribute to the improved cardiac function. nih.govbohrium.com Direct application of Ang-(1-9) to isolated cardiomyocytes showed a positive inotropic effect by increasing calcium transient amplitude and contractility. nih.gov
Table 4: Effects of Angiotensin I (1-9) in Myocardial Infarction Models
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Left Ventricular Remodeling | Rat MI model | Ang-(1-9) infusion | Prevented LV wall thickening and volume increases | portlandpress.comoatext.com |
| Left Ventricular Systolic Function | Murine MI model | Ang-(1-9) gene therapy | Complete restoration of ejection fraction and end-systolic pressure | nih.govbohrium.com |
| Cardiac Output | Murine MI model | Ang-(1-9) gene therapy | Significantly increased | nih.govbohrium.com |
| Cardiomyocyte Contractility | Isolated cardiomyocytes | Ang-(1-9) | Increased calcium transient amplitude and contractility | nih.gov |
| Survival | Murine MI model | Ang-(1-9) gene therapy | Reduced sudden cardiac death post-MI | nih.govbohrium.com |
Heart Failure Models
The progression of various cardiovascular diseases can lead to heart failure, a condition where the heart is unable to pump blood effectively. oatext.com The counter-regulatory arm of the RAS, including Ang-(1-9), is being explored for its therapeutic potential in heart failure. portlandpress.comportlandpress.comnih.gov
Experimental evidence suggests that plasma levels of Ang-(1-9) decrease when heart failure is established. portlandpress.com In a rat model of heart failure, chronic administration of Ang-(1-9) has been shown to protect against adverse cardiac remodeling. portlandpress.comnih.gov Specifically, Ang-(1-9) infusion has been found to prevent cardiomyocyte hypertrophy. portlandpress.com
The protective effects of Ang-(1-9) in heart failure models are thought to be mediated, at least in part, by its ability to counteract the detrimental actions of Ang II. portlandpress.comportlandpress.com The ACE inhibitor enalapril, which increases Ang-(1-9) levels, has been shown to prevent cardiac hypertrophy and dysfunction in experimental heart failure. portlandpress.com This has led to the proposal that Ang-(1-9) may act as a crucial counter-regulator of Ang II in the setting of heart failure. portlandpress.com
Table 5: Effects of Angiotensin I (1-9) in Heart Failure Models
| Parameter | Model | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Cardiac Remodeling | Experimental heart failure | Ang-(1-9) | Protects against adverse cardiac remodeling | portlandpress.comnih.gov |
| Cardiomyocyte Hypertrophy | Experimental heart failure | Ang-(1-9) | Prevents cardiomyocyte hypertrophy | portlandpress.com |
| Counter-regulation of Ang II | Experimental heart failure | Ang-(1-9) | Proposed to act as a counter-regulator of Ang II | portlandpress.com |
Ischemia/Reperfusion Injury Models
Angiotensin I (1-9) [Ang-(1-9)] has been investigated for its protective capacity in the context of ischemia/reperfusion (I/R) injury, particularly in cardiac models. Research indicates that the peptide confers significant cardioprotective effects when administered during the reperfusion phase following an ischemic event.
In experimental studies using isolated perfused rat hearts subjected to acute I/R injury, the administration of Ang-(1-9) at the onset of reperfusion was shown to reduce the infarct size and preserve left ventricular function. mdpi.com Systemic delivery of Ang-(1-9) in in-vivo rat models of myocardial infarction resulted in a significant decrease in cell death and an improvement in the recovery of the left ventricle. nih.govresearchgate.net Further ex-vivo experiments where isolated hearts underwent global I/R confirmed that perfusion with Ang-(1-9) reduced the size of the infarct and improved functional recovery. nih.govresearchgate.net
The mechanism underlying these cardioprotective effects appears to involve the Angiotensin II Type 2 Receptor (AT2R) and the protein kinase B (Akt) signaling pathway. mdpi.comnih.gov Studies demonstrated that the beneficial effects of Ang-(1-9) were negated by the presence of an AT2R blocker (PD123319) and an Akt inhibitor (Akti VIII). nih.govresearchgate.net Conversely, the Mas receptor antagonist A779 did not block these protective actions, suggesting the effects are independent of the Mas receptor. nih.govresearchgate.net
In vitro studies using neonatal rat ventricular cardiomyocytes subjected to simulated I/R also showed that Ang-(1-9) decreased cell death. nih.govresearchgate.net Additionally, when used as an adjuvant to Del Nido cardioplegia (DNC), a solution used for myocardial protection in cardiac surgery, Ang-(1-9) was found to enhance the recovery of left ventricular function. nih.gov Hearts treated with DNC plus Ang-(1-9) during reperfusion exhibited fewer arrhythmias and achieved stability in left ventricular developed pressure more quickly than those treated with DNC alone. nih.govresearchgate.net This was correlated with reduced release of lactic dehydrogenase (LDH), an indicator of cell damage, in cultured cardiomyocytes. nih.gov
Table 1: Effects of Angiotensin-(1-9) in Experimental Ischemia/Reperfusion Models
| Model Type | Key Findings | Implicated Mechanism | Reference |
|---|---|---|---|
| In Vivo (Rat Myocardial Infarction) | Decreased cell death; Improved left ventricular recovery. | AT2R and Akt dependent. | nih.gov, researchgate.net |
| Ex Vivo (Isolated Rat Heart I/R) | Reduced infarct size; Improved functional recovery; Fewer arrhythmias and faster pressure stability (with DNC). | AT2R and Akt dependent. | nih.gov, researchgate.net, nih.gov, researchgate.net |
Renal Disease Models
The role of Angiotensin-(1-9) has also been explored in experimental models of renal disease, where it is recognized as a component of the counter-regulatory axis of the Renin-Angiotensin System (RAS). nih.govnih.gov This axis, which also involves Angiotensin-Converting Enzyme 2 (ACE2), generally opposes the actions of the classical ACE-Angiotensin II-AT1 receptor pathway, which is known to promote inflammation and fibrosis in the kidney. wjgnet.comgeneticsmr.org
In a deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, which induces volume overload-induced hypertension and subsequent end-organ damage, chronic administration of Ang-(1-9) demonstrated protective effects on the kidney. nih.gov The study revealed that Ang-(1-9) treatment led to a significant reduction in renal inflammation and fibrosis. nih.gov It also decreased diuresis associated with the hypertensive state. nih.gov
Interestingly, the mechanism for these renal benefits in the DOCA-salt model appeared to differ from that observed in cardiac I/R models. The protective effects against renal fibrosis and inflammation were not inhibited by either the AT2R blocker PD123319 or the Mas receptor blocker A779. nih.gov This suggests that Ang-(1-9) can protect against hypertensive kidney damage through a mechanism that is independent of both the AT2R and Mas receptors. nih.gov The peptide's ability to reduce inflammation in the heart and aortic wall was also noted in this model. nih.gov
Table 2: Effects of Angiotensin-(1-9) in an Experimental Renal Disease Model
| Model Type | Key Findings | Implicated Mechanism | Reference |
|---|
Research Methodologies and Analytical Techniques for Angiotensin I 1–9 Trifluoroacetate
Peptide Synthesis for Research Applications
For research purposes, Angiotensin I (1–9) is typically produced through chemical synthesis, which allows for the creation of a high-purity product with a well-defined structure.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing Angiotensin I (1–9) and other peptides for research. rsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. rsc.org The most common approach utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the N-terminus of each amino acid is temporarily protected by an Fmoc group. nih.gov
The synthesis cycle consists of iterative steps:
Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide chain.
Washing: Rinsing the resin to remove excess reagents.
Coupling: Activation and attachment of the next Fmoc-protected amino acid in the sequence.
Washing: A final rinse to prepare for the next cycle.
This process is repeated until the full nine-amino-acid sequence of Angiotensin I (1–9) is assembled. rsc.org
Upon completion of the sequence, the peptide is cleaved from the solid support. This is a critical step where the trifluoroacetate (B77799) counterion is introduced. A cleavage "cocktail," predominantly composed of trifluoroacetic acid (TFA) , is used to detach the peptide from the resin and simultaneously remove any remaining side-chain protecting groups. rsc.orgnih.gov The use of TFA results in the final product being an Angiotensin I (1–9) peptide salt with trifluoroacetate as the counterion. rsc.org
Following synthesis and cleavage, the crude peptide mixture contains the target peptide along with various impurities, such as truncated or deletion sequences. Therefore, rigorous purification is necessary to obtain research-grade Angiotensin I (1–9) trifluoroacetate.
The primary method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.netfrontiersin.org This technique separates the peptide from impurities based on hydrophobicity. The crude peptide solution is loaded onto an HPLC column (commonly a C18 column), and a gradient of two solvents is applied. frontiersin.orgnih.gov Typically, the mobile phase consists of an aqueous solvent (Solvent A), often water with 0.1% TFA, and an organic solvent (Solvent B), such as acetonitrile (B52724) with 0.1% TFA. frontiersin.orgmassey.ac.nz The gradient gradually increases the concentration of the organic solvent, eluting the components based on their affinity for the stationary phase. Fractions are collected and analyzed to isolate the one containing the pure peptide.
Quality control is essential to verify the identity and purity of the final product. The principal analytical techniques used are:
Analytical HPLC: To assess the purity of the peptide, with research-grade products typically exceeding 95% or 98% purity. nih.gov
Mass Spectrometry (MS): To confirm that the molecular weight of the synthesized peptide matches the theoretical mass of Angiotensin I (1–9), ensuring the correct sequence has been synthesized. nih.gov
Quantification and Detection Methods in Biological Samples
Accurately measuring the concentration of Angiotensin I (1–9) in complex biological matrices like plasma, serum, or cell culture media is crucial for understanding its metabolism and function. Several analytical methods are employed for this purpose, each with distinct advantages and limitations.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the quantification of angiotensin peptides due to its high sensitivity and specificity. physiology.orgphysiology.org This method allows for the simultaneous measurement of multiple angiotensin metabolites, including Angiotensin I (1–9), from a single sample. peerj.com
The process involves:
Sample Preparation: Biological samples undergo extraction, typically solid-phase extraction (SPE), to remove interfering substances and concentrate the target peptides. peerj.com
Chromatographic Separation: The extracted sample is injected into an LC system, where Angiotensin I (1–9) is separated from other peptides based on its physicochemical properties.
Mass Spectrometric Detection: The separated peptide is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. In tandem MS, a specific precursor ion corresponding to Angiotensin I (1–9) is selected, fragmented, and specific product ions are detected. This "mass transition" is highly specific to the target peptide, minimizing interference and ensuring accurate quantification. physiology.orgphysiology.org
A significant advantage of LC-MS/MS is its high selectivity, which allows it to distinguish between structurally similar angiotensin peptides, a challenge for some immunoassays. nih.gov Recent advancements have led to the development of highly sensitive methods capable of detecting Angiotensin I (1–9) at picogram levels. peerj.comnih.gov
| Peptide | Limit of Detection (pg) | Linear Detection Range (pg) |
|---|---|---|
| Angiotensin (1–9) | 0.5 | 0.5–2000 |
| Angiotensin II | 0.1 | 0.1–2000 |
| Angiotensin (1–7) | 0.5 | 0.5–2000 |
| Angiotensin (1–5) | 0.5 | 0.5–2000 |
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for detecting and quantifying peptides like Angiotensin I (1–9) in biological fluids. stjohnslabs.com These kits are commercially available and are typically based on one of two principles:
Sandwich ELISA: The microtiter plate is pre-coated with a capture antibody specific to Angiotensin I (1–9). The sample is added, followed by a biotin-conjugated detection antibody that also binds to the peptide. An enzyme-linked avidin (B1170675) (e.g., HRP) is then added, which binds to the biotin. Finally, a substrate is introduced, and the resulting color change is proportional to the amount of Angiotensin I (1–9) in the sample. biorbyt.com
Competitive ELISA: This format involves competition between the Angiotensin I (1–9) in the sample and a fixed amount of labeled Angiotensin I (1–9) for a limited number of antibody binding sites. The intensity of the resulting signal is inversely proportional to the concentration of the peptide in the sample. stjohnslabs.com
ELISA kits offer a user-friendly and high-throughput platform for peptide quantification but can sometimes be limited by the cross-reactivity of the antibody with other related angiotensin peptides.
| Kit Type | Reactivity | Dynamic Range (pg/mL) | Sensitivity (pg/mL) | Reference |
|---|---|---|---|---|
| Sandwich ELISA | Human | 15.62–1000 | 7.64 | biorbyt.com |
| Sandwich ELISA | Human | 23.437–1500 | 7.4 | biorbyt.com |
| Sandwich ELISA | Mouse | Not Specified | Not Specified | |
| Competitive ELISA | Human | Not Specified | Not Specified | stjohnslabs.com |
Radioimmunoassay (RIA) is a classic and highly sensitive technique used for quantifying peptide hormones. The method is based on a competitive binding principle where the unlabeled Angiotensin I (1–9) in a sample competes with a known amount of radiolabeled (e.g., with ¹²⁵I) Angiotensin I (1–9) for binding to a limited amount of a specific antibody. nih.gov After incubation, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity is measured. The concentration of the peptide in the sample is determined by comparing its ability to displace the radiolabeled peptide with a standard curve.
A critical aspect of RIA is the specificity of the antibody. Some antibodies may exhibit cross-reactivity with other angiotensin peptides, such as Angiotensin I or Angiotensin II. nih.govresearchgate.net To overcome this, RIA is often combined with a separation step like HPLC (HPLC-RIA), which significantly improves the specificity and allows for the accurate measurement of individual angiotensin peptides, including Angiotensin I (1–9), in complex samples like human atrial tissue. ahajournals.org
Sample Preparation for Peptide Stability
The accurate measurement of Ang-(1–9) and other angiotensin peptides in biological matrices like plasma is challenging due to their low physiological concentrations and susceptibility to degradation by proteases. nih.govnih.govresearchgate.net Proper sample preparation is therefore critical to ensure the stability of the peptide and the reliability of analytical results.
A crucial step in sample preparation is the inhibition of protease activity. researchgate.net This is typically achieved by collecting blood samples into tubes containing a cocktail of protease inhibitors. researchgate.netunil.ch A dedicated mix of inhibitors is necessary to prevent the enzymatic conversion or degradation of Ang-(1–9) and other angiotensins immediately upon collection. researchgate.net For instance, some inhibitor cocktails may include compounds that inadvertently affect the recovery of specific peptides, requiring careful optimization and validation. unil.ch
Following collection and inhibition of enzymatic activity, samples often undergo solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances from the plasma matrix. uchile.clahajournals.org The recoveries of Ang-(1–9) from plasma using such methods have been reported to be around 70%. uchile.cl
For in vitro stability assays, such as those testing stability against digestive enzymes, peptides are dissolved in specific buffer solutions. For example, to test stability against pepsin, a KCl-HCl buffer at pH 2.0 is used, while for chymotrypsin, a KCl-NaOH buffer at pH 7.0 is employed. frontiersin.org The reactions are initiated by adding the enzyme and incubating at 37°C, followed by termination through boiling to inactivate the enzyme. frontiersin.org The remaining peptide activity is then assayed. frontiersin.org
The choice of analytical method also dictates sample preparation. Methods like liquid chromatography-mass spectrometry (LC-MS/MS) are highly sensitive and specific, allowing for the quantification of multiple angiotensin metabolites simultaneously. nih.govnih.gov This technique requires careful calibration and the use of internal standards to ensure accuracy. The lower limit of detection for Ang-(1–9) using advanced LC-MS/MS methods can be as low as 5 pg/mL. nih.gov
In Vitro Research Models
Cell Culture Systems (e.g., Cardiomyocytes, Endothelial Cells, Fibroblasts, CHO cells)
In vitro cell culture systems are indispensable for elucidating the direct cellular and molecular mechanisms of Ang-(1–9).
Cardiomyocytes: Studies using cultured neonatal and adult rat ventricular cardiomyocytes, as well as the rat H9c2 cell line, have been instrumental in demonstrating the anti-hypertrophic effects of Ang-(1–9). uchile.clnih.gov For example, Ang-(1–9) has been shown to prevent the increase in cell size induced by pro-hypertrophic agents like norepinephrine (B1679862) and Angiotensin II. uchile.clnih.gov Research has also shown that Ang-(1–9) can prevent apoptosis in cardiomyocytes subjected to simulated ischemia/reperfusion. researchgate.net Furthermore, direct application of Ang-(1–9) to isolated murine and human cardiomyocytes has revealed a positive inotropic effect, characterized by an increase in calcium transient amplitude and contractility. nih.govjacc.org
Endothelial Cells: Human pulmonary arterial endothelial cells have been used to investigate the vascular effects of Ang-(1–9). ahajournals.org In these cells, Ang-(1–9) was found to potentiate the release of nitric oxide (NO) and arachidonic acid stimulated by bradykinin (B550075), suggesting a role in improving endothelial function. ahajournals.orgahajournals.orgscienceopen.com
Fibroblasts: Primary cultures of neonatal cardiac fibroblasts have been used to study the anti-fibrotic properties of Ang-(1–9). ahajournals.orgcapes.gov.br Research has demonstrated that Ang-(1–9) can inhibit fibroblast proliferation and reduce the expression of collagen I, a key component of fibrotic tissue. ahajournals.orgcapes.gov.brportlandpress.com These effects were shown to be mediated through the angiotensin type 2 (AT2) receptor. ahajournals.orgcapes.gov.br
Chinese Hamster Ovary (CHO) Cells: CHO cells, often transfected to express specific receptors, are a valuable tool for studying receptor-ligand interactions. ahajournals.orgportlandpress.commdpi.com In CHO cells co-expressing human ACE and the bradykinin B2 receptor, Ang-(1–9) enhanced the effects of bradykinin analogues. ahajournals.orgportlandpress.com This suggests that Ang-(1–9) can allosterically modify the ACE-B2 receptor complex. portlandpress.com Additionally, CHO cells transfected with the MrgD receptor have been used to study its interaction with other angiotensin peptides. mdpi.com
Table 1: Summary of In Vitro Findings for Angiotensin I (1–9)
| Cell Type | Model System | Key Findings | References |
|---|---|---|---|
| Cardiomyocytes | Neonatal/Adult Rat Cardiomyocytes, H9c2 cells, Murine Cardiomyocytes | Prevents hypertrophy induced by norepinephrine and Angiotensin II; Reduces apoptosis in ischemia/reperfusion; Increases calcium transient and contractility. | uchile.clnih.govresearchgate.netnih.govjacc.org |
| Endothelial Cells | Human Pulmonary Arterial Endothelial Cells | Potentiates bradykinin-stimulated nitric oxide and arachidonic acid release. | ahajournals.orgahajournals.orgscienceopen.com |
| Fibroblasts | Neonatal Rat Cardiac Fibroblasts | Inhibits proliferation; Reduces collagen I expression via the AT2 receptor. | ahajournals.orgcapes.gov.brportlandpress.com |
| CHO Cells | Transfected to express ACE and B2 receptors | Enhances bradykinin receptor signaling, suggesting allosteric modification. | ahajournals.orgportlandpress.com |
Organ Bath and Isolated Tissue Preparations
Organ bath experiments using isolated tissues, such as blood vessels, are crucial for studying the physiological effects of Ang-(1–9) on vascular tone and reactivity.
In these preparations, rings of arteries, like the rat aorta or renal artery, are mounted in an organ bath filled with a physiological salt solution, oxygenated, and maintained at a constant temperature. nih.govnih.gov The contractile or relaxant responses of the tissue to various compounds are then measured.
Studies using aortic rings from hypertensive rats have shown that Ang-(1–9) can cause dose-dependent vasodilation in pre-contracted vessels. portlandpress.com This vasodilatory effect was found to be dependent on the endothelium and mediated by the AT2 receptor, as it was blocked by an AT2 receptor antagonist and by inhibitors of nitric oxide synthase. portlandpress.com
Aortic myography on tissues from stroke-prone spontaneously hypertensive rats (SHRSP) revealed that Ang-(1–9) improved basal nitric oxide (NO) bioavailability, an effect that was also sensitive to AT2 receptor blockade. ahajournals.orgcapes.gov.br This suggests that Ang-(1–9) can enhance endothelial function. ahajournals.org Furthermore, LC-MS methods have been successfully developed to measure the metabolism of Angiotensin I into its various metabolites, including Ang-(1–9), within the organ bath setting, providing a comprehensive view of the peptide's processing in isolated vascular tissues. nih.gov
In Vivo Animal Research Models
Rodent Models (e.g., Rats, Mice)
Rodent models, particularly rats and mice, are extensively used to investigate the systemic effects of Ang-(1–9) in both physiological and pathological contexts.
Rats: Sprague-Dawley, Wistar-Kyoto (WKY), and spontaneously hypertensive rats (SHR) are common strains used in Ang-(1–9) research. researchgate.netcas.czahajournals.org Studies in SHR and stroke-prone SHR (SHRSP) have demonstrated that chronic infusion of Ang-(1–9) can reduce cardiac fibrosis and improve endothelial function without significantly altering blood pressure. ahajournals.orgcapes.gov.brnih.gov In models of myocardial infarction, Ang-(1–9) administration has been shown to prevent cardiac myocyte hypertrophy and reduce apoptosis. researchgate.netnih.govoatext.com
Mice: C57BL/6 mice are frequently used, particularly in studies involving genetic modification or surgically induced pathologies like myocardial infarction. nih.govbohrium.com Research in mice has shown that gene therapy leading to increased Ang-(1–9) levels can preserve left ventricular systolic function and reduce mortality after a myocardial infarction. nih.govbohrium.comjacc.org Genetically modified mouse models, such as those with alterations in the genes for ACE or ACE2, have been crucial for dissecting the complex pathways of the renin-angiotensin system. nih.govmdpi.com
Surgical and Pharmacological Induction of Disease States in Research Animals
To study the therapeutic potential of Ang-(1–9), various models of cardiovascular disease are induced in research animals through surgical or pharmacological means.
Surgical Models:
Myocardial Infarction (MI): This is commonly induced by permanent ligation of the left anterior descending (LAD) coronary artery in rats and mice. researchgate.netnih.govoatext.comjacc.org This model mimics the cardiac injury and subsequent remodeling seen in humans. Studies using this model have shown that Ang-(1–9), delivered either via osmotic mini-pumps or through gene therapy, can preserve cardiac function, reduce hypertrophy and fibrosis, and improve survival. researchgate.netnih.govbohrium.com
Renal Hypertension (2-Kidney, 1-Clip Goldblatt Model): This model of renovascular hypertension is created by constricting one renal artery. In this model, chronic administration of Ang-(1–9) has been shown to reduce blood pressure and reverse cardiovascular damage. portlandpress.com
Pharmacological/Genetic Models:
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension. capes.gov.brcas.cznih.gov The stroke-prone SHR (SHRSP) is a substrain that develops severe hypertension and cardiac hypertrophy. ahajournals.orgcapes.gov.brnih.gov These models are used to study the effects of Ang-(1–9) on pre-existing hypertensive cardiac and vascular damage, where it has been found to reduce cardiac fibrosis. ahajournals.orgcapes.gov.brportlandpress.com
DOCA-Salt Hypertension: This model involves uninephrectomy followed by administration of deoxycorticosterone acetate (B1210297) (DOCA) and a high-salt diet, leading to volume-dependent hypertension. portlandpress.comnih.gov In these rats, Ang-(1–9) has been shown to decrease hypertension and reduce cardiovascular and renal inflammation and fibrosis. nih.gov
Angiotensin II Infusion: Continuous infusion of Angiotensin II via osmotic mini-pumps is used to induce hypertension and cardiac hypertrophy. portlandpress.com Studies have shown that co-administration of Ang-(1–9) can counteract these effects. portlandpress.com
Table 2: Summary of In Vivo Animal Research Models for Angiotensin I (1–9)
| Model | Animal | Method of Induction | Key Findings for Angiotensin I (1–9) | References |
|---|---|---|---|---|
| Myocardial Infarction | Rat, Mouse | Surgical ligation of LAD coronary artery | Preserves cardiac function, reduces hypertrophy and fibrosis, improves survival. | researchgate.netnih.govoatext.combohrium.comjacc.org |
| Spontaneous Hypertension | Rat | Genetic (SHR, SHRSP strains) | Reduces cardiac fibrosis and improves endothelial function. | ahajournals.orgcapes.gov.brportlandpress.comcas.cznih.gov |
| Renal Hypertension | Rat | Surgical (2-Kidney, 1-Clip Goldblatt) | Reduces blood pressure and reverses cardiovascular damage. | portlandpress.com |
| DOCA-Salt Hypertension | Rat | Pharmacological/Surgical (Uninephrectomy + DOCA + salt) | Decreases hypertension, reduces cardiovascular and renal inflammation and fibrosis. | portlandpress.comnih.gov |
| Angiotensin II-Induced Hypertension | Rat | Pharmacological (Angiotensin II infusion) | Counteracts hypertensive and hypertrophic effects. | portlandpress.com |
Peptide Delivery Systems in Animal Studies (e.g., Osmotic Minipumps)
The assessment of angiotensin peptides as therapeutic agents is often complicated by their short circulatory half-life. To overcome this limitation, osmotic minipumps are frequently employed in animal studies to ensure sustained and controlled release of peptides like Angiotensin I (1-9) (Ang-(1-9)). nih.gov These small, implantable pumps are a standard and reliable method for continuous subcutaneous infusion in rodent models, allowing for the study of chronic effects of the peptide. nih.govnih.gov
Osmotic pumps function by allowing a continuous, controlled influx of water from the surrounding tissue, which in turn displaces the concentrated peptide solution inside, releasing it at a steady rate. alzet.com This method avoids the need for frequent injections and external tethers, making it a valuable tool for long-term studies. nih.govalzet.com For instance, studies investigating the therapeutic potential of Ang-(1-9) in hypertensive cardiomyopathy have utilized osmotic minipumps for its administration. nih.govresearchgate.net This delivery system has been instrumental in demonstrating the peptide's ability to attenuate cardiomyocyte hypertrophy and cardiac fibrosis in rat models of hypertension and myocardial infarction. nih.govresearchgate.net
The reliability of osmotic minipumps in delivering a consistent dose of angiotensin peptides has been a cornerstone in experimental hypertension research. nih.gov While alternative implantable pumps exist, the widespread use of osmotic minipumps in studies involving angiotensin peptides underscores their importance in preclinical research. nih.govalzet.com
Table 1: Application of Osmotic Minipumps in Angiotensin Peptide Research
| Peptide | Animal Model | Research Focus | Key Finding | Reference |
|---|---|---|---|---|
| Angiotensin I (1-9) | Rat models of hypertension and myocardial infarction | Therapeutic potential in hypertensive cardiomyopathy | Attenuates cardiomyocyte hypertrophy and cardiac fibrosis | nih.govresearchgate.net |
| Angiotensin II | Mouse models | Induction of aortic aneurysms | Reliable and reproducible method for inducing abdominal and thoracic aortic aneurysms | nih.gov |
Genetic Manipulation and Molecular Biology Techniques
Gene Overexpression and Knockout Models (Preclinical)
Genetic manipulation through gene overexpression and knockout models has been pivotal in understanding the function of components within the renin-angiotensin system (RAS), including Ang-(1-9). plos.orgmdpi.com
Gene Overexpression:
To study the localized effects of Ang-(1-9) and bypass the limitations of peptide delivery, researchers have developed gene overexpression models. plos.org This often involves the use of viral vectors, such as adeno-associated viruses (AAV) and adenoviruses (Ad), to deliver synthetic expression cassettes encoding the peptide. nih.govplos.org These cassettes are designed to be expressed intracellularly, leading to the cleavage and secretion of the active peptide. plos.org
For instance, AAV9-mediated delivery of an Ang-(1-9) expression cassette has been used in murine models of myocardial infarction. nih.gov This approach allows for cardiac-targeted gene delivery, which has been shown to be more efficacious than systemic infusion in some contexts. jacc.org Studies using adenoviral vectors to overexpress Ang-(1-9) in cardiomyocyte cell lines have demonstrated its ability to inhibit hypertrophy induced by various stimuli. plos.org These genetic tools have been invaluable for confirming the anti-hypertrophic effects of Ang-(1-9) and its signaling through the angiotensin type 2 receptor (AT2R). plos.org
The α-myosin heavy chain (αMHC) promoter has been utilized to direct cardiac myocyte-specific overexpression of angiotensin receptors in transgenic mice, providing insights into the direct cardiac effects of angiotensin signaling. pnas.org
Gene Knockout:
While specific knockout models for the Ang-(1-9) peptide itself are not typical due to its nature as a cleavage product, knockout models of key enzymes and receptors in the RAS provide indirect evidence of its function. For example, ACE2 knockout mice exhibit increased susceptibility to hypertensive nephropathy, highlighting the protective role of the ACE2/Ang-(1-9)/AT2R axis. bmj.com The development of gene editing technologies like CRISPR/Cas9 has significantly improved the efficiency of generating knockout models to study the role of specific genes in cardiac function. mdpi.comcreative-biogene.com Studies on ACE gene knockout mice have been instrumental in understanding the pathways of angiotensin II formation and the metabolism of other peptides like bradykinin (1-9). ahajournals.org
Table 2: Preclinical Genetic Models in Angiotensin Research
| Genetic Model | Technique | Target | Research Application | Key Insight | Reference |
|---|---|---|---|---|---|
| Gene Overexpression | AAV9 vector | Angiotensin I (1-9) | Myocardial infarction in mice | Preserves left ventricular systolic function post-MI | nih.govjacc.org |
| Gene Overexpression | Adenoviral vector | Angiotensin I (1-9) | Cardiomyocyte hypertrophy in vitro | Inhibits hypertrophy via the AT2R | plos.org |
| Gene Knockout | Genetic deletion | ACE2 | Hypertensive nephropathy in mice | Demonstrates the protective role of the ACE2/Ang-(1-9) pathway | bmj.com |
| Gene Knockout | Genetic deletion | ACE | Angiotensin and bradykinin metabolism in mice | Clarifies the role of ACE in angiotensin II formation and bradykinin (1-9) metabolism | ahajournals.org |
Gene Therapy Approaches in Experimental Settings
Gene therapy represents a promising translational application of the knowledge gained from overexpression models. The primary goal of gene therapy in this context is to augment the levels of beneficial peptides like Ang-(1-9) directly in target tissues, such as the heart. nih.govplos.org
An innovative gene therapy approach using an AAV9 vector to deliver Ang-(1-9) directly to the heart has been investigated in a murine model of myocardial infarction. nih.gov A single intravenous injection of the AAV9-Ang-(1-9) vector immediately after the induction of a myocardial infarction resulted in preserved left ventricular systolic function. nih.gov This gene therapy approach was found to reduce acute rupture and positively influence cardiac remodeling. nih.gov The beneficial effects were attributed to a direct positive inotropic effect on cardiomyocytes, involving enhanced calcium handling. nih.gov
Adenoviral vectors have also been engineered to express Ang-(1-9) and have shown efficacy in inhibiting cardiomyocyte hypertrophy in vitro. plos.org While adenoviruses are effective for transient expression, AAVs, particularly serotypes 1, 6, and 9, are favored for long-term expression in the myocardium following non-invasive intravenous delivery. plos.org These vectors hold potential for modulating the long-term detrimental remodeling that occurs in the heart following a myocardial infarction, which can lead to heart failure. plos.org These studies underscore the potential of Ang-(1-9) gene therapy as a novel strategy for treating heart disease. nih.govresearchgate.net
Table 3: Experimental Gene Therapy with Angiotensin I (1-9)
| Vector | Delivery Method | Experimental Model | Primary Outcome | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| AAV9 | Single tail vein injection | Murine myocardial infarction | Preservation of left ventricular systolic function | Direct positive inotropic effect on cardiomyocytes, enhanced calcium handling | nih.gov |
| Adenovirus | In vitro transduction | Cardiomyocyte cell lines | Inhibition of cardiomyocyte hypertrophy | Signaling through the AT2R | plos.org |
Future Research Directions and Therapeutic Implications Preclinical Perspective
Elucidation of Novel Signaling Pathways and Mechanisms of Action
Future research is poised to further unravel the intricate signaling pathways governed by Angiotensin I (1-9). While its interaction with the Angiotensin II Type 2 Receptor (AT2R) is established, the downstream cascades are not fully elucidated. portlandpress.comportlandpress.comnih.gov Current evidence points to the involvement of the PI3K/Akt signaling pathway, which is linked to the stimulation of atrial natriuretic peptide (ANP) secretion and nitric oxide (NO) production, contributing to vasodilation and blood pressure reduction. mdpi.com The activation of the AT2R by Angiotensin I (1-9) is thought to stimulate the NO/cGMP-dependent pathway, potentially through increased endothelial nitric oxide synthase (eNOS) activity. portlandpress.com
Studies have also highlighted the role of Angiotensin I (1-9) in modulating autophagy in cardiomyocytes through the AT2R/Akt/ERK signaling axis. frontiersin.org Specifically, it has been shown to induce the phosphorylation of Beclin-1, a key protein in the autophagy process, via an AT2R/Akt-dependent pathway. frontiersin.org Furthermore, the RhoA/Rho-associated kinase (ROCK) signaling pathway may interact with the ACE2/Angiotensin I (1-9) axis, leading to increased eNOS expression and vasodilation. portlandpress.com A deeper understanding of these and other potential signaling pathways, such as those involving tyrosine or serine/threonine phosphatases, is a critical area for future investigation. portlandpress.com
Identification of Additional Receptor Interactions or Binding Partners
While the AT2R is recognized as a primary receptor for Angiotensin I (1-9), the possibility of other binding partners remains an open field of inquiry. portlandpress.comportlandpress.commdpi.com Radioligand binding assays have demonstrated that Angiotensin I (1-9) can bind to the AT2R, albeit with a lower affinity than Angiotensin II. portlandpress.comportlandpress.com Despite this, it elicits distinct functional effects, a phenomenon potentially explained by functional selectivity, where a ligand induces unique receptor conformations leading to differential signaling. portlandpress.com
Research has also explored a novel non-AT1, non-AT2 angiotensin binding site identified as neurolysin. nih.govnih.gov Competition binding assays have shown that Angiotensin I (1-9) can inhibit the binding of radiolabeled Angiotensin II to neurolysin, suggesting a potential interaction. nih.gov The binding of Angiotensin I (1-9) to neurolysin might serve to counter-regulate the actions of Angiotensin II at the AT1R. portlandpress.com Further studies are necessary to fully characterize the binding profile of Angiotensin I (1-9) and to identify any additional receptors or binding partners that may contribute to its biological effects.
Development of Angiotensin I (1–9) Trifluoroacetate (B77799) Analogs and Mimetics for Research
The therapeutic potential of Angiotensin I (1-9) is hampered by the short half-life of peptides in circulation. nih.gov This has spurred interest in the development of stable analogs and mimetics for research purposes. Creating synthetic versions of Angiotensin I (1-9) could provide valuable tools to further probe its mechanisms of action and to explore its therapeutic utility without the limitations of rapid degradation. nih.gov Research into the structure-activity relationship of Angiotensin I (1-9) will be crucial in designing potent and selective analogs. These synthetic compounds could pave the way for more effective preclinical studies and, ultimately, potential clinical applications.
Preclinical Evaluation of Angiotensin I (1–9) Trifluoroacetate-Based Strategies for Cardiovascular and Renal Protection
A significant body of preclinical evidence supports the protective role of Angiotensin I (1-9) in the cardiovascular and renal systems. portlandpress.comnih.govfrontiersin.orgmdpi.com Studies in various animal models of hypertension have consistently shown that infusion of Angiotensin I (1-9) reduces blood pressure and mitigates end-organ damage. nih.govnih.govnih.gov These beneficial effects are often mediated through the AT2R. portlandpress.comnih.gov
In the context of cardiovascular remodeling, Angiotensin I (1-9) has been shown to reduce cardiac hypertrophy and fibrosis. portlandpress.comportlandpress.commdpi.comnih.govahajournals.org For instance, in stroke-prone spontaneously hypertensive rats, Angiotensin I (1-9) infusion attenuated cardiac fibrosis in an AT2R-dependent manner. ahajournals.org It has also been found to improve cardiac and endothelial function, and reduce oxidative stress in the heart and aorta. nih.gov Following myocardial infarction, gene therapy to augment Angiotensin I (1-9) levels has been shown to preserve left ventricular systolic function. nih.gov
Regarding renal protection, Angiotensin I (1-9) has demonstrated anti-inflammatory and anti-fibrotic effects. nih.govfrontiersin.org In a model of DOCA-salt induced hypertension, Angiotensin I (1-9) decreased renal fibrosis and inflammation. nih.gov These findings underscore the potential of Angiotensin I (1-9)-based strategies for the treatment of cardiovascular and renal diseases.
Table 1: Preclinical Effects of Angiotensin I (1-9) on Cardiovascular and Renal Parameters
| Model | Key Findings | Mediator | Reference |
|---|---|---|---|
| Angiotensin II-infused rats | Reduced hypertension, cardiac hypertrophy, and fibrosis. | AT2R | nih.gov |
| Renal artery clipped rats | Reversed established hypertension. | AT2R | nih.gov |
| Stroke-prone spontaneously hypertensive rats | Attenuated cardiac fibrosis. | AT2R | ahajournals.org |
| DOCA-salt hypertensive rats | Decreased hypertension, renal fibrosis, and inflammation. | Independent of Mas or AT2R | nih.gov |
| Myocardial infarction mouse model | Preserved left ventricular systolic function. | Not specified | nih.gov |
Understanding the Interplay with Other Regulatory Systems in Disease Pathogenesis
The physiological effects of Angiotensin I (1-9) are not isolated but are part of a complex interplay with other regulatory systems, particularly in the context of disease. The renin-angiotensin system (RAS) and the kallikrein-kinin system (KKS) are two such interconnected pathways that play crucial roles in regulating vascular tone and inflammation. nih.govnih.gov
Angiotensin I (1-9) has been shown to potentiate the effects of bradykinin (B550075), a key peptide of the KKS, on its B2 receptor. nih.govahajournals.org This potentiation leads to an enhanced release of arachidonic acid and nitric oxide, which contribute to vasodilation. nih.govahajournals.org This interaction is thought to occur through conformational changes in the ACE/B2 receptor complex. ahajournals.org
Furthermore, the balance between the classical RAS axis (ACE/Ang II/AT1R) and the counter-regulatory axis (ACE2/Ang-(1-7)/Mas and Ang-(1-9)/AT2R) is critical for maintaining cardiovascular homeostasis. scientificarchives.comahajournals.org In disease states, a shift in this balance can contribute to pathogenesis. For example, Angiotensin I (1-9) can counter-regulate the actions of Angiotensin II, which is known to have pro-inflammatory and pro-fibrotic effects. nih.govmdpi.com Understanding the intricate crosstalk between Angiotensin I (1-9) and other systems like the KKS and the broader RAS is essential for a comprehensive view of its role in disease and for developing effective therapeutic strategies.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| A779 |
| Alamandine |
| Aldosterone |
| Angiotensin I (1-9) Trifluoroacetate |
| Angiotensin I |
| Angiotensin II |
| Angiotensin-(1-7) |
| Atrial Natriuretic Peptide (ANP) |
| Beclin-1 |
| Bradykinin |
| CGP42112 |
| C21 |
| HOE140 |
| LP2-3 |
| Losartan |
| Nitric Oxide (NO) |
| Novokinin |
| PD123319 |
Q & A
Q. What methodologies are recommended for synthesizing and purifying Angiotensin I (1-9) Trifluoroacetate?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry. After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes protecting groups. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using gradients of acetonitrile/water containing 0.1% TFA. Final purity should exceed ≥98% (HPLC), as validated by UV detection at 214 nm .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation involves:
- Mass spectrometry (MS) : To verify the molecular weight (exact mass: 1182.59 Da; average mass: 1183.32 Da) .
- Amino acid sequencing : Using Edman degradation or tandem MS to confirm the sequence DRVYIHPFH (one-letter code) .
- Nuclear magnetic resonance (NMR) : To resolve trifluoroacetate counterion interactions and confirm peptide backbone integrity .
- Capillary electrophoresis (CE) : For assessing charge heterogeneity, particularly at pH 7.0 (net charge: +2.45) .
Advanced Research Questions
Q. What experimental models are suitable for studying the cardiovascular protective mechanisms of this compound?
- In vitro models : Use primary cardiomyocytes or endothelial cells to assess anti-hypertrophic effects via AT2 receptor antagonism (e.g., IC50 comparisons with PD123319 di(trifluoroacetate)) .
- In vivo models : Rodent models of hypertension or myocardial infarction to evaluate blood pressure modulation and cardiac remodeling. Compare with Angiotensin 1-7 (CAS 51833-78-4), which shares RAAS pathway interactions .
- Receptor binding assays : Radiolabeled ligand competition studies to quantify affinity for AT1 vs. AT2 receptors .
Q. How should researchers address discrepancies in pharmacokinetic data across studies?
Discrepancies may arise from trifluoroacetate counterion interference or peptide stability. Mitigation strategies include:
- Stability studies : Store at −80°C to −20°C and avoid repeated freeze-thaw cycles .
- Radiolabeled tracers : Use isotopes (e.g., ³H or ¹⁴C) to track degradation in plasma or tissue homogenates .
- Multi-method validation : Cross-validate results using LC-MS/MS (for specificity) and ion chromatography (to quantify trifluoroacetate decomposition products) .
Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the peptide from plasma or tissue lysates .
- Detection :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions specific to the peptide (e.g., m/z 1183.32 → fragment ions) .
- Ion chromatography : For simultaneous quantification of trifluoroacetate and acetate residues, which may interfere with bioactivity .
Methodological Considerations
Q. How can researchers differentiate between trifluoroacetate counterion effects and intrinsic peptide activity?
- Control experiments : Synthesize the peptide with alternative counterions (e.g., acetate) and compare bioactivity .
- Decomposition analysis : Use NMR or FTIR to monitor trifluoroacetate stability under experimental conditions (e.g., pH, temperature) .
- Dose-response studies : Validate that observed effects are concentration-dependent and saturable, ruling out non-specific interactions .
Q. What strategies optimize the solubility and stability of this compound in aqueous buffers?
- Solubility : Dissolve in dimethyl sulfoxide (DMSO) or acidic buffers (pH 3-4) to prevent aggregation .
- Stability : Avoid prolonged exposure to room temperature; use antioxidants (e.g., ascorbic acid) in cell culture media to reduce oxidation of histidine residues .
Data Interpretation and Contradictions
Q. How to resolve conflicting reports on Angiotensin I (1-9)’s role in RAAS signaling?
- Pathway mapping : Use siRNA knockdown or CRISPR-edited cell lines to isolate AT1/AT2 receptor contributions .
- Species specificity : Compare human, rodent, and recombinant receptor systems, as affinity differences are documented .
- Meta-analysis : Aggregate data from studies using standardized purity criteria (e.g., ≥98% HPLC) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
